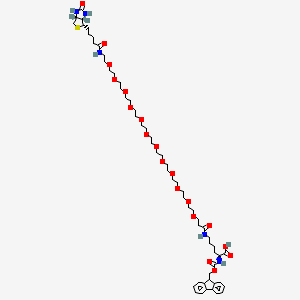
Fmoc-Lys (biotin-PEG12)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Lys (biotin-PEG12)-OH is a synthetic compound that combines several functional groups, including a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a lysine amino acid, a polyethylene glycol (PEG) linker, and a biotin moiety. This compound is often used in biochemical and biotechnological applications due to its ability to facilitate the attachment of biotin to various molecules, enhancing their solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys (biotin-PEG12)-OH typically involves several steps:
Fmoc Protection: The lysine amino acid is first protected with the Fmoc group to prevent unwanted reactions during subsequent steps.
PEGylation: A PEG12 linker is attached to the lysine residue. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Biotinylation: The biotin moiety is then attached to the PEGylated lysine. This step may also use coupling reagents to facilitate the reaction.
Deprotection: Finally, the Fmoc group is removed under basic conditions, typically using piperidine, to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are often employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the biotin moiety.
Reduction: Reduction reactions may target the disulfide bonds in biotin.
Substitution: The PEG linker can participate in substitution reactions, allowing for the attachment of various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Oxidized biotin derivatives.
Reduction: Reduced biotin derivatives.
Substitution: Substituted PEG derivatives.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of biotinylated peptides.
Surface Chemistry: Facilitates the attachment of biotin to surfaces for various applications.
Biology
Protein Labeling: Used to label proteins with biotin for detection and purification.
Cell Imaging: Enhances the solubility and stability of biotinylated probes for cell imaging.
Medicine
Drug Delivery: Improves the solubility and stability of biotinylated drugs.
Diagnostics: Used in diagnostic assays to detect biotinylated molecules.
Industry
Biotechnology: Employed in the production of biotinylated enzymes and other biotechnological products.
Mechanism of Action
The compound exerts its effects primarily through the biotin moiety, which has a high affinity for avidin and streptavidin proteins. This strong binding interaction is utilized in various biochemical assays and purification techniques. The PEG linker enhances the solubility and stability of the compound, while the Fmoc group provides protection during synthesis.
Comparison with Similar Compounds
Similar Compounds
Fmoc-N-Lys-(PEG4-biotin)-OH-(acid): Similar structure but with a shorter PEG linker.
Fmoc-N-Lys-(PEG12)-OH-(acid): Lacks the biotin moiety.
Fmoc-N-Lys-(biotin)-OH-(acid): Lacks the PEG linker.
Uniqueness
Fmoc-Lys (biotin-PEG12)-OH is unique due to its combination of a long PEG linker and a biotin moiety, which provides enhanced solubility, stability, and binding affinity compared to similar compounds with shorter PEG linkers or without biotin.
Properties
CAS No. |
1334172-65-4 |
|---|---|
Molecular Formula |
C38H51N5O9S |
Molecular Weight |
753.9 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]propanoylamino]hexanoic acid |
InChI |
InChI=1S/C38H51N5O9S/c44-33(15-6-5-14-32-35-31(24-53-32)41-37(48)43-35)40-18-20-51-22-21-50-19-16-34(45)39-17-8-7-13-30(36(46)47)42-38(49)52-23-29-27-11-3-1-9-25(27)26-10-2-4-12-28(26)29/h1-4,9-12,29-32,35H,5-8,13-24H2,(H,39,45)(H,40,44)(H,42,49)(H,46,47)(H2,41,43,48) |
InChI Key |
HJDZOFSHRWNYIO-UHFFFAOYSA-N |
SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |
Related CAS |
1334172-65-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


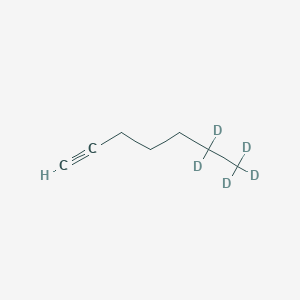
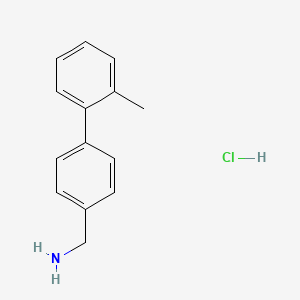


![[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1450644.png)
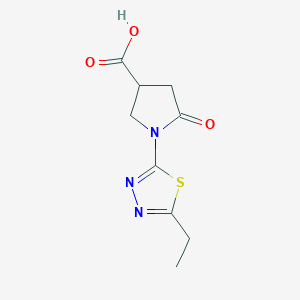
![2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1450648.png)
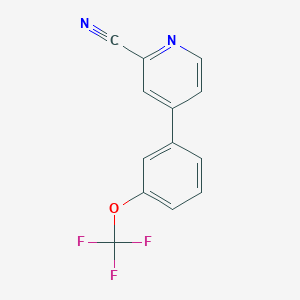
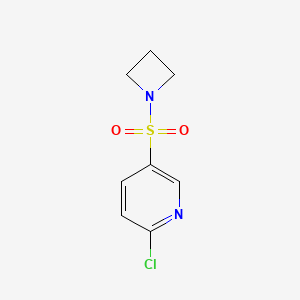

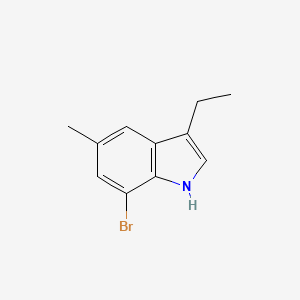
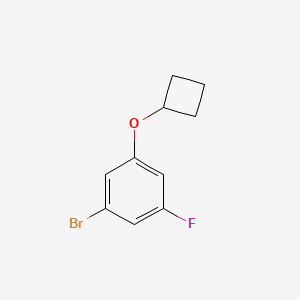
![(7a,17b)-7-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol 17-acetate](/img/structure/B1450655.png)
![N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1450657.png)
